Cas no 2680801-85-6 (7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid)

7,7,7-Trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid is a fluorinated carboxylic acid derivative featuring a reactive allyloxycarbonyl (Alloc) protecting group on the amine functionality. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and peptide synthesis. The Alloc group allows for selective deprotection under mild conditions, facilitating controlled modifications in multi-step synthetic routes. Its carboxylic acid moiety provides further derivatization potential, enabling conjugation or incorporation into larger molecular frameworks. This compound is particularly useful in the design of bioactive molecules, where fluorination and orthogonal protecting group strategies are critical for optimizing pharmacokinetic properties and synthetic efficiency.
7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid structure
2680801-85-6 structure
Product name:7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid
CAS No:2680801-85-6
MF:C11H16F3NO4
Molecular Weight:283.244254112244
CID:5635345
PubChem ID:165915970

7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid 化学的及び物理的性質

名前と識別子

    • 7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
    • 2680801-85-6
    • EN300-28286550
    • 7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid
    • インチ: 1S/C11H16F3NO4/c1-2-7-19-10(18)15-8(11(12,13)14)5-3-4-6-9(16)17/h2,8H,1,3-7H2,(H,15,18)(H,16,17)
    • InChIKey: WTYJVSIHDQXDMV-UHFFFAOYSA-N
    • SMILES: FC(C(CCCCC(=O)O)NC(=O)OCC=C)(F)F

計算された属性

  • 精确分子量: 283.10314248g/mol
  • 同位素质量: 283.10314248g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 19
  • 回転可能化学結合数: 9
  • 複雑さ: 318
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 75.6Ų

7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28286550-5g
7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
2680801-85-6
5g
$2858.0 2023-09-08
Enamine
EN300-28286550-0.05g
7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
2680801-85-6
0.05g
$827.0 2023-09-08
Enamine
EN300-28286550-0.25g
7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
2680801-85-6
0.25g
$906.0 2023-09-08
Enamine
EN300-28286550-10g
7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
2680801-85-6
10g
$4236.0 2023-09-08
Enamine
EN300-28286550-10.0g
7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
2680801-85-6
10g
$4667.0 2023-05-25
Enamine
EN300-28286550-5.0g
7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
2680801-85-6
5g
$3147.0 2023-05-25
Enamine
EN300-28286550-0.5g
7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
2680801-85-6
0.5g
$946.0 2023-09-08
Enamine
EN300-28286550-0.1g
7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
2680801-85-6
0.1g
$867.0 2023-09-08
Enamine
EN300-28286550-2.5g
7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
2680801-85-6
2.5g
$1931.0 2023-09-08
Enamine
EN300-28286550-1.0g
7,7,7-trifluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}heptanoic acid
2680801-85-6
1g
$1086.0 2023-05-25

7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid 関連文献

7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acidに関する追加情報

Research Brief on 7,7,7-Trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic Acid (CAS: 2680801-85-6)

The compound 7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid (CAS: 2680801-85-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid as a versatile intermediate in the synthesis of bioactive molecules. Its trifluoromethyl group and allyloxycarbonylamino moiety contribute to its stability and reactivity, making it a valuable building block for the development of novel pharmaceuticals. Researchers have explored its utility in the design of enzyme inhibitors, particularly those targeting proteases and kinases, which are critical in various disease pathways.

One of the key advancements in the study of this compound is its application in click chemistry. The presence of the allyloxycarbonylamino group allows for efficient conjugation with other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This property has been leveraged to create targeted drug delivery systems and diagnostic probes, enhancing the precision of therapeutic interventions.

In vitro and in vivo studies have demonstrated the compound's potential as a modulator of inflammatory pathways. Preliminary data suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, further pharmacokinetic and toxicological studies are required to validate its safety and efficacy.

The synthesis of 7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid has also been optimized in recent years. Novel catalytic methods have been developed to improve yield and purity, reducing the environmental impact of its production. These advancements are critical for scaling up its use in industrial applications and ensuring cost-effectiveness.

In conclusion, 7,7,7-trifluoro-6-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid represents a promising compound with diverse applications in medicinal chemistry and drug development. Its unique chemical properties and biological activity underscore its potential as a key player in the next generation of therapeutics. Continued research is essential to fully unlock its capabilities and translate laboratory findings into clinical benefits.

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